Cas no 4663-83-6 (Buramate)

Buramate structure
Buramate structure
Product Name:Buramate
CAS No:4663-83-6
MF:C10H13NO3
MW:195.215122938156
MDL:MFCD00865284
CID:329164
PubChem ID:20787
Update Time:2025-04-19

Buramate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,N-(phenylmethyl)-, 2-hydroxyethyl ester
    • Buramate
    • 2-hydroxyethyl N-benzylcarbamate
    • Buramate-d7
    • 2-Benzylcarbamoyloxy-aethanol
    • 2-Hydroxyethyl benzylcarbamate
    • AC 601
    • AC-601
    • benzyl-carbamic acid-(2-hydroxy-ethyl ester)
    • Benzyl-carbamidsaeure-(2-hydroxy-aethylester)
    • Buramat
    • Buramate [USAN:INN]
    • Buramato [INN-Spanish]
    • Buramatum [INN-Latin]
    • Hyamate
    • Benzylcarbamic acid 2-hydroxyethyl ester
    • DTXSID70196888
    • SR-01000944202-1
    • BRN 2838813
    • Benzylurethane du glycol
    • NSC-30781
    • Q27287146
    • 242 HC
    • BURAMATE [INN]
    • NS00126895
    • Buramato
    • Buramate (USAN)
    • NSC-30223
    • Benzylurethane du glycol [French]
    • SCHEMBL79198
    • Carbamic acid, (phenylmethyl)-, 2-hydroxyethyl ester
    • CHEBI:134851
    • CCG-213427
    • Ethylene glycol, mono(benzylcarbamate)
    • AKOS006272292
    • CHEMBL2103933
    • NSC30223
    • NSC 30223
    • UNII-Q9HDA6U6V4
    • 4663-83-6
    • 4-12-00-02251 (Beilstein Handbook Reference)
    • HY-116826
    • BURAMATE [USAN]
    • D02639
    • EN300-203841
    • Z1198155419
    • NSC30781
    • Q9HDA6U6V4
    • CARBAMIC ACID, BENZYL-, 2-HYDROXYETHYL ESTER
    • AB01563075_01
    • Buramatum
    • SR-01000944202
    • BURAMATE [MI]
    • Buramate; Carbamic acid, N-(phenylmethyl)-, 2-hydroxyethyl ester; Carbamic acid, (phenylmethyl)-, 2-hydroxyethyl ester (9CI); Carbamic acid, benzyl-, 2-hydroxyethyl ester (6CI,7CI,8CI); 2-Hydroxyethyl N-(phenylmethyl)carbamate; Ethylene glycol, benzylcarbamate (8CI
    • BRD-K30360804-001-01-3
    • TS-09840
    • G55026
    • MDL: MFCD00865284
    • Inchi: 1S/C10H13NO3/c12-6-7-14-10(13)11-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)
    • InChI Key: YFLRYAVDPKONNX-UHFFFAOYSA-N
    • SMILES: O(C(NCC1C=CC=CC=1)=O)CCO

Computed Properties

  • Exact Mass: 195.08959
  • Monoisotopic Mass: 195.089543
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.6
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 40°
  • Boiling Point: 375.8±35.0 °C at 760 mmHg
  • Flash Point: 181.1±25.9 °C
  • Refractive Index: 1.542
  • PSA: 58.56
  • LogP: 1.29600
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Buramate Security Information

Buramate Pricemore >>

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SHANG HAI TAO SHU Biotechnology Co., Ltd.
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¥1300.00 2022-04-26
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¥4388.00 2022-04-26
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